molecular formula C18H22N2O3S B10972192 2-{[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]amino}benzamide

2-{[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]amino}benzamide

Cat. No.: B10972192
M. Wt: 346.4 g/mol
InChI Key: KGBTUDRHTUFMDT-UHFFFAOYSA-N
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Description

2-{[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]amino}benzamide is an organic compound characterized by its unique structure, which includes a benzamide group and a sulfonyl group attached to a pentamethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]amino}benzamide typically involves the reaction of 2-aminobenzamide with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Scientific Research Applications

2-{[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The benzamide group can interact with various biological pathways, potentially modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]amino}benzamide is unique due to its combination of a benzamide and a sulfonyl group attached to a highly substituted aromatic ring. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C18H22N2O3S/c1-10-11(2)13(4)17(14(5)12(10)3)24(22,23)20-16-9-7-6-8-15(16)18(19)21/h6-9,20H,1-5H3,(H2,19,21)

InChI Key

KGBTUDRHTUFMDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C)C

Origin of Product

United States

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